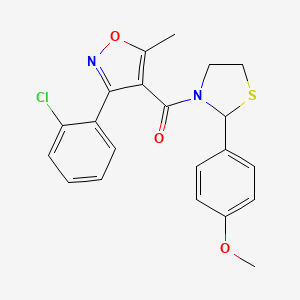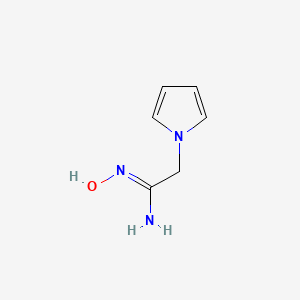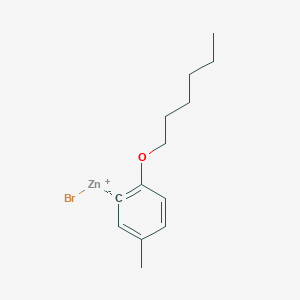
2-n-Hexyloxy-5-methylphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N-HEXYLOXY-5-METHYLPHENYLZINC BROMIDE, 0.50 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the zinc atom bonded to the aromatic ring and the bromide ion makes it a versatile reagent in the formation of carbon-carbon bonds.
Méthodes De Préparation
The synthesis of 2-N-HEXYLOXY-5-METHYLPHENYLZINC BROMIDE typically involves the reaction of 2-N-HEXYLOXY-5-METHYLPHENYL bromide with zinc in the presence of a suitable solvent like THF. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods may involve large-scale reactors with controlled temperature and pressure to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-N-HEXYLOXY-5-METHYLPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.
Common reagents used in these reactions include palladium or nickel catalysts for coupling reactions, and bases or acids for substitution reactions. Major products formed from these reactions depend on the specific reactants and conditions used .
Applications De Recherche Scientifique
2-N-HEXYLOXY-5-METHYLPHENYLZINC BROMIDE has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Medicinal Chemistry: Researchers use it to develop new drug candidates by forming carbon-carbon bonds in drug molecules.
Industrial Chemistry: It is used in the large-scale production of chemicals and intermediates for various industries.
Mécanisme D'action
The mechanism of action of 2-N-HEXYLOXY-5-METHYLPHENYLZINC BROMIDE involves the transfer of the phenyl group from the zinc atom to an electrophilic carbon atom in the substrate. This process is facilitated by the presence of a catalyst, which activates the substrate and the organozinc compound, allowing the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-N-HEXYLOXY-5-METHYLPHENYLZINC BROMIDE include:
(2-ethoxy-5-methylphenyl)zinc bromide: Similar in structure but with an ethoxy group instead of a hexyloxy group.
(2-ethoxy-5-methoxyphenyl)zinc bromide: Contains a methoxy group in addition to the ethoxy group.
Neopentylzinc bromide: Different alkyl group but similar reactivity in coupling reactions.
The uniqueness of this compound lies in its specific alkyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions .
Propriétés
Formule moléculaire |
C13H19BrOZn |
|---|---|
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
bromozinc(1+);1-hexoxy-4-methylbenzene-6-ide |
InChI |
InChI=1S/C13H19O.BrH.Zn/c1-3-4-5-6-11-14-13-9-7-12(2)8-10-13;;/h7-9H,3-6,11H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ZPHZSHPQJQSJDG-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCOC1=[C-]C=C(C=C1)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14878180.png)

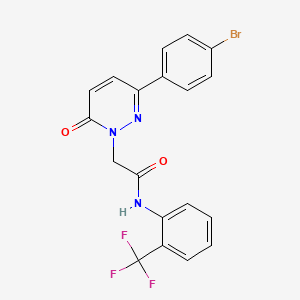
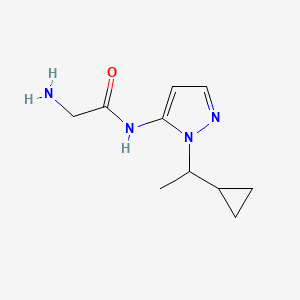



![3-({3-[(Phenylsulfonyl)amino]quinoxalin-2-yl}amino)benzoic acid](/img/structure/B14878226.png)


